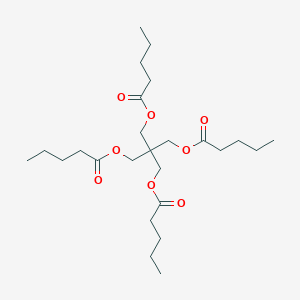![molecular formula C9H16O2 B092739 1,4-Dioxaspiro[4.6]undecane CAS No. 184-26-9](/img/structure/B92739.png)
1,4-Dioxaspiro[4.6]undecane
Vue d'ensemble
Description
1,4-Dioxaspiro[4.6]undecane is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.227 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.6]undecane typically involves the formation of the spiro structure through cyclization reactions. One common method is the intramolecular cyclization of diols with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spiroketones or spiroaldehydes.
Reduction: Reduction reactions can convert the compound into spiroalcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Spiroketones and spiroaldehydes.
Reduction: Spiroalcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.6]undecane has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex spiro compounds and as a building block for various organic molecules.
Medicine: Research into potential pharmaceutical applications, such as drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The spiro center provides a rigid and unique three-dimensional framework that can interact with various biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but different ring sizes.
1,6-Dioxaspiro[4.5]decane: A spiro compound with a smaller ring size.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with halogen substitution.
Uniqueness
1,4-Dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This configuration provides distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMQYWLGNLUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312502 | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184-26-9 | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
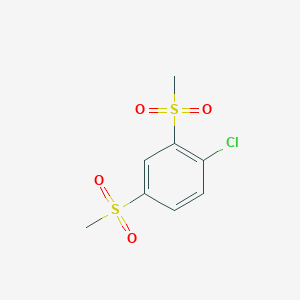
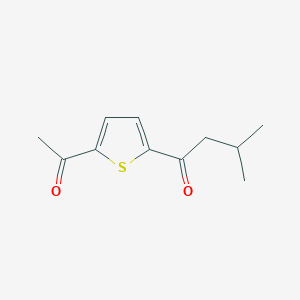
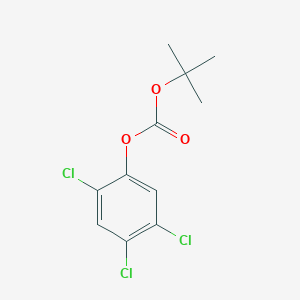
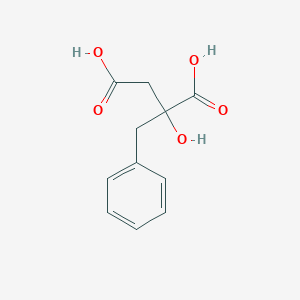
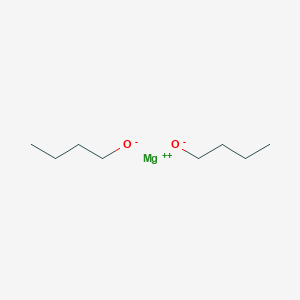

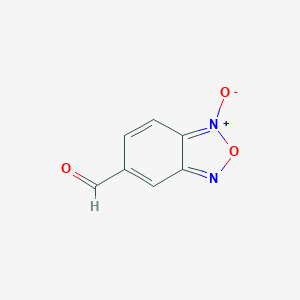
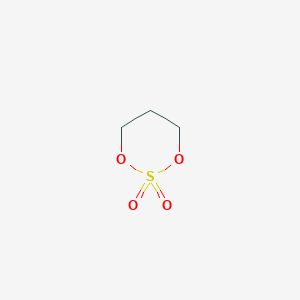
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
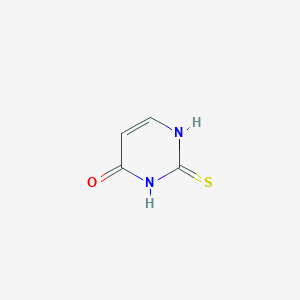
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
